

(2,4-Diaminopteridin-6-yl)methanol: A Technical Whitepaper

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Compound of Interest

Compound Name: (2,4-Diaminopteridin-6-yl)methanol

Cat. No.: B018576 Get Quote

CAS Number: 945-24-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Diaminopteridin-6-yl)methanol is a pivotal pteridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological significance. It is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and development, particularly those working with antifolate agents and related heterocyclic compounds.

Physicochemical Properties

(2,4-Diaminopteridin-6-yl)methanol is a solid, light brown to dark yellow powder.[2] Its fundamental physicochemical properties are summarized in the table below, providing essential data for laboratory handling, characterization, and experimental design.



Property	Value	Source
CAS Number	945-24-4	[1]
Molecular Formula	C7H8N6O	[1][3]
Molecular Weight	192.18 g/mol	[1][3]
IUPAC Name	(2,4-diaminopteridin-6- yl)methanol	[1]
Synonyms	2,4-Diamino-6- pteridinemethanol, Methotrexate EP Impurity A	[2][4]
Melting Point	333-334 °C (decomposes)	[2]
Boiling Point	560.2±60.0 °C (Predicted)	[2]
Density	1.673±0.06 g/cm³ (Predicted)	[2]
Solubility	Sparingly soluble in water. Soluble in DMSO (Slightly), Methanol (Slightly, Heated).	[2][5][6]
Storage	Keep in a dark place, under an inert atmosphere at 2-8°C.	[1][2]

Synthesis

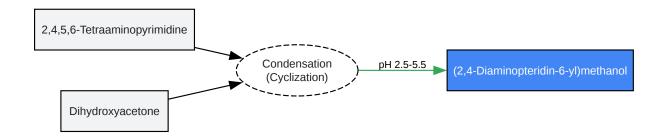
The synthesis of **(2,4-Diaminopteridin-6-yl)methanol** is a critical process, often serving as a key step in the production of more complex molecules like Methotrexate.[7] The most common and effective method involves the condensation of a pyrimidine precursor with dihydroxyacetone.[1]

General Synthesis Pathway

The synthesis typically starts from 2,4,5,6-tetraaminopyrimidine, which is condensed with dihydroxyacetone. This reaction forms the pyrazine ring of the pteridine system and installs the hydroxymethyl group at the 6-position.[1] The reaction conditions, particularly the pH, are



crucial for maximizing the yield of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl byproduct.[8][9]



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Caption: General synthesis pathway of (2,4-Diaminopteridin-6-yl)methanol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of **(2,4-Diaminopteridin-6-yl)methanol**, adapted from established procedures.[3]

Materials:

- 2,4,5,6-Tetraaminopyrimidine Sulfate
- Barium Chloride
- Sodium Acetate
- Dihydroxyacetone
- · Cysteine Hydrochloride Monohydrate
- 10% Acetic Acid
- · Concentrated Hydrochloric Acid
- Activated Carbon
- Ammonia solution



- Ethanol
- Water

Procedure:

- Preparation of Tetraaminopyrimidine: An aqueous suspension of tetraaminopyrimidine sulfate (7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol). The mixture is heated at 100°C for 10 minutes and then cooled. The precipitated barium sulfate is removed by filtration.[3]
- Condensation Reaction: The filtrate containing the free tetraaminopyrimidine is added to a solution of 4 M sodium acetate (450 mL) containing dihydroxyacetone (8 g, 90 mmol) and cysteine hydrochloride monohydrate (3.63 g, 30 mmol). The reaction mixture is stirred at room temperature and left open to the air for 24 hours.[3]
- Isolation of Crude Product: The resulting yellow precipitate is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven to yield the crude product.

 [3]
- Purification: The crude solid is dissolved in 10% acetic acid with a few drops of concentrated hydrochloric acid. The solution is heated to 75°C and treated with activated carbon, followed by hot filtration.[3]
- Final Product Precipitation: The filtrate is neutralized with ammonia, leading to the precipitation of a bright yellow solid. This solid is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. The purified (2,4-Diaminopteridin-6-yl)methanol is then dried in a vacuum oven.[3]

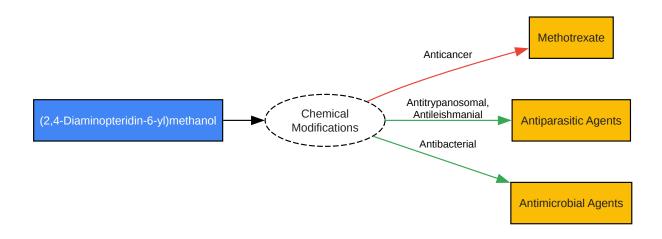
Biological Significance and Applications

(2,4-Diaminopteridin-6-yl)methanol and its derivatives are of significant interest in medicinal chemistry due to their biological activities, which are primarily centered around the folate metabolic pathway.

Role as a Precursor to Biologically Active Molecules



The primary application of this compound is as a key intermediate in the synthesis of more complex and potent molecules.[1] Its hydroxymethyl group at the 6-position is a key site for chemical modifications, allowing for the creation of targeted inhibitors.[1]



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Caption: Applications of (2,4-Diaminopteridin-6-yl)methanol as a precursor.

Inhibition of Dihydrofolate Reductase (DHFR)

Analogs based on the 2,4-diaminopteridine scaffold are well-known inhibitors of Dihydrofolate Reductase (DHFR).[1] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, which is the mechanism of action for drugs like methotrexate.[10]

Pteridine Reductase 1 (PTR1) Inhibition

Derivatives of the **(2,4-Diaminopteridin-6-yl)methanol** scaffold have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1).[1] This enzyme is particularly important in trypanosomatid parasites, such as Leishmania and Trypanosoma, where it provides a metabolic bypass for the DHFR pathway.[1] Targeting PTR1 is therefore a promising strategy for the development of new antiparasitic drugs.[1]

Other Biological Activities



Research has also explored the potential of 2,4-diaminopteridine derivatives as:

- Antimicrobial and Antiviral Agents: The pteridine core serves as a building block for novel antimicrobial and antiviral compounds.[1]
- Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Certain derivatives have shown potent inhibitory activity against iNOS, suggesting potential applications in inflammatory conditions.

 [11]
- Radical Scavengers and Anti-inflammatory Agents: Some N-alkylated 2,4-diaminopteridine derivatives have demonstrated radical-scavenging and anti-inflammatory properties.[12]

Role in Methotrexate Synthesis

(2,4-Diaminopteridin-6-yl)methanol is a direct precursor in a multi-step synthesis of Methotrexate.[7] The hydroxymethyl group is typically converted to a bromomethyl group, which then undergoes further reactions to build the final methotrexate molecule.[7]



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Caption: Workflow for Methotrexate synthesis from (2,4-Diaminopteridin-6-yl)methanol.

Analytical Information

As a known impurity of Methotrexate (designated as Methotrexate EP Impurity A), the analysis of **(2,4-Diaminopteridin-6-yl)methanol** is important for quality control in pharmaceutical manufacturing.[1][4] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are used to detect and quantify its presence.[6]

Safety Information



(2,4-Diaminopteridin-6-yl)methanol is classified as harmful if swallowed.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2,4-Diaminopteridin-6-yl)methanol is a versatile and valuable chemical intermediate with significant applications in pharmaceutical research and development. Its role as a precursor to Methotrexate and other biologically active pteridine derivatives underscores its importance in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and biological context, which should aid researchers in its effective utilization for the discovery and development of new therapeutic agents.

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